molecular formula C8H12N2OS B2645834 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide CAS No. 343271-67-0

2-Amino-5-ethyl-4-methylthiophene-3-carboxamide

Cat. No.: B2645834
CAS No.: 343271-67-0
M. Wt: 184.26
InChI Key: LFWPAVXALKTUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-ethyl-4-methylthiophene-3-carboxamide is a heterocyclic compound with the molecular formula C8H12N2OS. It belongs to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethyl-4-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide
  • 2-Amino-5-benzyl-4-methylthiophene-3-carboxamide

Uniqueness

2-Amino-5-ethyl-4-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

2-Amino-5-ethyl-4-methylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H12N2OSC_8H_{12}N_2OS. Its structure features a thiophene ring, which contributes to its unique chemical reactivity and biological activity. The presence of amino and carboxamide functional groups enhances its ability to interact with biological macromolecules.

Biological Activities

1. Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). In vitro studies have demonstrated that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicate that derivatives of thiophene compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It is hypothesized that the compound interacts with inflammatory pathways, potentially modulating the activity of enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking substrate access. This mechanism is particularly relevant in antimicrobial and anticancer activities .

2. Receptor Interaction
It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways that affect cellular responses such as growth, apoptosis, and inflammation .

3. Interaction with DNA
Some studies suggest that the compound may interfere with DNA replication processes, which is crucial for its anticancer properties .

Case Studies and Research Findings

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated >50% inhibition against Mycobacterium species
Study B Anticancer PotentialInduced apoptosis in cancer cell lines via pathway modulation
Study C Anti-inflammatory EffectsInhibited COX activity, reducing inflammation markers

Properties

IUPAC Name

2-amino-5-ethyl-4-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-5-4(2)6(7(9)11)8(10)12-5/h3,10H2,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWPAVXALKTUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)N)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343271-67-0
Record name 2-amino-5-ethyl-4-methylthiophene-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.